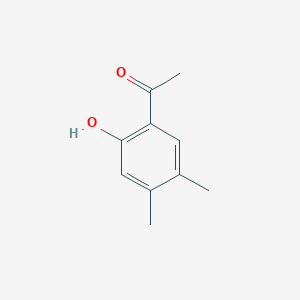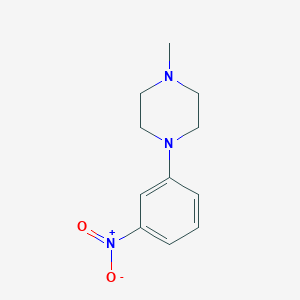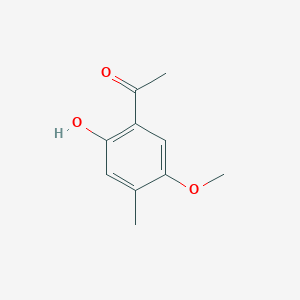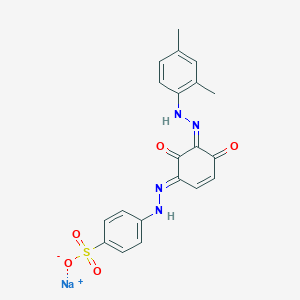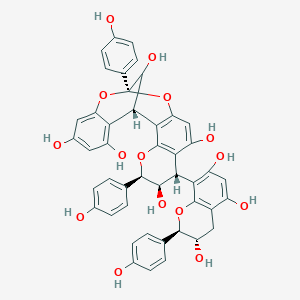
Selligueain A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selligueain A is an A type proanthocyanidin trimer of the propelargonidin type . It can be extracted from the rhizome of the fern Selliguea feei collected in Indonesia . It has sweetener properties with relative sweetness of 35 times as compared to the intensity of a 2% w/v aqueous sucrose solution .
Synthesis Analysis
The synthesis of Selligueain A involves several steps, including the use of DMAP and NsCl at room temperature, followed by purification by PTLC . Further steps involve the use of CsOAc and 18-crown-6 at room temperature, and the mixture is refluxed for 40 min . The final step involves the use of K2CO3 at room temperature .Molecular Structure Analysis
The ESI/MS spectra of proanthocyanidins from the rhizomes of Selliguea feei recorded in the negative ion mode and the possible fragmentation pathway for selligueain A .Chemical Reactions Analysis
Selligueain A and the demethylated selligueain B, the novel monomer 1 and propelargonidin dimer 2 are potent peroxyl radical scavengers as evidenced by the high oxygen radical scavenging capacity values .Physical And Chemical Properties Analysis
Selligueain A has a molar mass of 816.75 g/mol . It is a colorless oil in its pure form . The compound’s physical and chemical properties include color, density, hardness, and melting and boiling points .Aplicaciones Científicas De Investigación
Medicinal Applications
Medicinal plants, including those containing Selligueain A, have been historically used for various health benefits. The use of medicinal herbs spans different societies and has been effective for a wide range of health problems. These botanical medications contain bioactive chemical ingredients, like Selligueain A, which have proven to be valuable in primary or supplemental therapies for disease treatment and health maintenance. Further research is crucial to clarify the roles of these compounds in disease treatment and preventive health care (Halberstein, 2005).
Ethical Considerations in Research
The use of Selligueain A and other compounds in research, especially involving animal subjects, is subject to ethical considerations. Research involving such compounds should be conducted responsibly, ensuring the welfare of the subjects and the integrity of the scientific process. This includes the use of non-invasive methods and careful consideration of the potential implications of the research (Sloman et al., 2019).
Contributions to Biomedical Research
The application of Selligueain A in biomedical research has potential benefits. Plants and their extracts have been used in traditional medicine and are now being scrutinized for their biochemical properties in modern healthcare. The screening of plant compounds for medicinal properties is an ongoing area of research, which has led to the discovery of several important drugs. Selligueain A could be part of future discoveries, contributing to the development of new medications and treatment methods (Kong et al., 2003).
Ethical Governance in Dual-use Research
The dual-use nature of research, where findings can be used for both beneficial and harmful purposes, presents an ethical dilemma in the scientific community. This underscores the importance of ethical governance and scrutiny in research involving compounds like Selligueain A. Ensuring responsible use and application of research findings is crucial in maintaining the integrity and positive impact of scientific work (Selgelid, 2009).
Direcciones Futuras
Propiedades
Número CAS |
152378-18-2 |
|---|---|
Nombre del producto |
Selligueain A |
Fórmula molecular |
C45H36O15 |
Peso molecular |
816.8 g/mol |
Nombre IUPAC |
(1S,5R,6R,7S,13R)-5,13-bis(4-hydroxyphenyl)-7-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O15/c46-21-7-1-18(2-8-21)40-30(54)15-25-26(50)16-28(52)34(42(25)57-40)37-35-29(53)17-32-36(43(35)58-41(39(37)55)19-3-9-22(47)10-4-19)38-33-27(51)13-24(49)14-31(33)59-45(60-32,44(38)56)20-5-11-23(48)12-6-20/h1-14,16-17,30,37-41,44,46-56H,15H2/t30-,37-,38-,39+,40+,41+,44?,45+/m0/s1 |
Clave InChI |
PMDYNLFGCCRGRX-NSJNBNEDSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@H]6C([C@@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |
SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC=C(C=C8)O)O)O)C9=CC=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O |
Sinónimos |
epiafzelechin-(4beta-8,2beta-0-7)-epiafzelechin-(4beta-8)-afzelechin selligueain A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



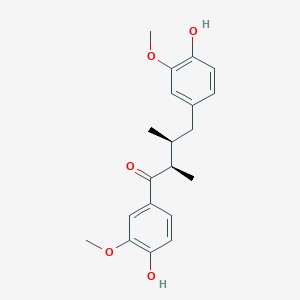
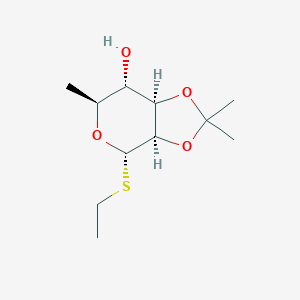
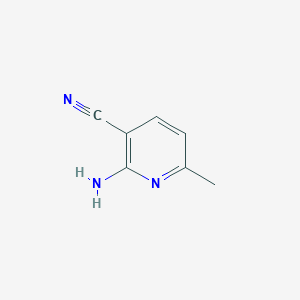
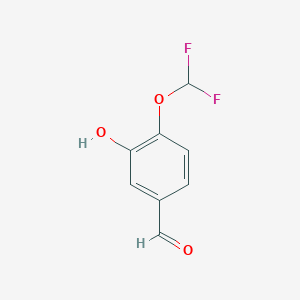
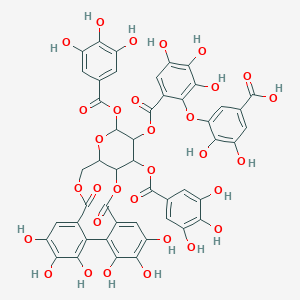
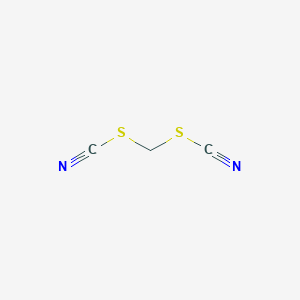
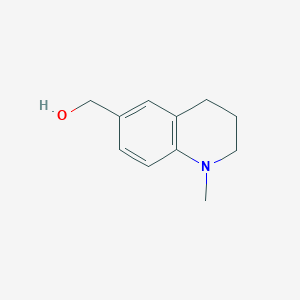
![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)
